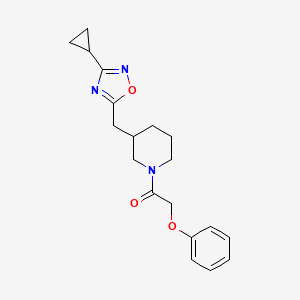
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is a useful research compound. Its molecular formula is C19H23N3O3 and its molecular weight is 341.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-phenoxyethanone is a compound of interest due to its potential biological activities. The structural features, including the oxadiazole ring and the piperidine moiety, suggest diverse pharmacological properties. This article reviews the biological activity, synthesis, and potential applications of this compound based on current research findings.
Chemical Structure
The molecular formula for this compound is C23H28N4O3. The compound features a cyclopropyl group attached to an oxadiazole ring, which is known for its biological activity.
The compound exhibits selective activity as a muscarinic receptor modulator. Specifically, it acts as a partial agonist at the M1 muscarinic receptor while showing antagonist properties at M2 and M3 receptors. This dual action can influence various physiological processes such as cognition and memory, making it a candidate for further investigation in neurological disorders .
Pharmacological Studies
Recent studies have highlighted the following biological activities of this compound:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects in animal models through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : The presence of the oxadiazole ring contributes to anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits the proliferation of certain cancer cell lines. For instance, studies conducted on human breast cancer cells showed a significant reduction in cell viability when treated with varying concentrations of the compound.
In Vivo Studies
Animal studies have provided insights into its pharmacokinetics and therapeutic effects. A notable study observed that administration of this compound improved cognitive function in mice subjected to stress-induced memory deficits. Behavioral tests indicated enhanced learning and memory capabilities post-treatment .
Data Tables
Eigenschaften
IUPAC Name |
1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-18(13-24-16-6-2-1-3-7-16)22-10-4-5-14(12-22)11-17-20-19(21-25-17)15-8-9-15/h1-3,6-7,14-15H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXLYYRVFIDWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














